molecular formula C14H11N3S B6307032 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine CAS No. 82619-69-0

4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine

Cat. No. B6307032
CAS RN: 82619-69-0
M. Wt: 253.32 g/mol
InChI Key: LMBJCPVEQLYVPC-UHFFFAOYSA-N
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Description

“4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine” is a heterocyclic compound that belongs to the class of pyrimidines . Pyrimidines are an important class of heterocyclic compounds, which possess a wide range of biological activities such as anticancer, antibacterial, anti-inflammatory, antiviral, antitubercular, antihypertensive, and anticonvulsant activities .


Synthesis Analysis

The synthesis of “4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine” involves cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide . The resulting 4-substituted-6-thiophenopyrimidines were then refluxed with acetylacetone to obtain pyrimidopyrimidines . Nucleophilic substitution reactions were carried out on these compounds with aniline to obtain the final product .


Molecular Structure Analysis

The molecular structure of “4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine” consists of a pyrimidine ring substituted with a phenyl group at the 4-position and a thiophene ring at the 6-position . The 2-position of the pyrimidine ring is substituted with an amine group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine” include cyclization, refluxing with acetylacetone, and nucleophilic substitution reactions .

Scientific Research Applications

Medicinal Chemistry: Alzheimer’s Disease Inhibitors

4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine: has been synthesized as a potential inhibitor against Alzheimer’s disease . This compound, due to its heterocyclic nature, can interact with biological targets to modulate their activity. Its application in medicinal chemistry is significant, as it offers a pathway to develop new therapeutic agents that can mitigate the effects of neurodegenerative diseases.

Material Science: Organic Light-Emitting Devices (OLEDs)

This compound is also explored for its use in organic light-emitting devices (OLEDs) . OLEDs are used in a variety of display and lighting technologies due to their efficient light emission. The incorporation of 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine can enhance the performance of OLEDs by improving their luminescent properties.

Electrochromic Devices (ECDs)

In the field of electrochromic devices, which change color in response to electric voltage, 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine serves as a promising candidate . ECDs have applications ranging from smart windows to displays and automotive rear-view mirrors. The compound’s properties can contribute to the development of more efficient and durable ECDs.

Catalysts

The compound’s application extends to catalysis, where it can be used to accelerate chemical reactions . Catalysts are crucial in various industrial processes, and the introduction of new compounds can lead to more environmentally friendly and cost-effective production methods.

Sensors

Another application is in the development of sensors . Sensors that detect environmental changes or specific molecules are essential for safety, medical diagnostics, and environmental monitoring. The unique structure of 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine can be utilized to create sensors with high sensitivity and selectivity.

Antioxidants and Copolymer Synthesis

Lastly, the compound finds use in the synthesis of antioxidants and copolymers . Antioxidants play a vital role in protecting against oxidative stress, and copolymers have diverse applications in materials science. The versatility of 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine allows for its incorporation into various polymer structures, enhancing their properties.

Future Directions

The future directions for “4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine” could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given the wide range of biological activities associated with pyrimidines, this compound could be a promising candidate for drug development .

properties

IUPAC Name

4-phenyl-6-thiophen-2-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3S/c15-14-16-11(10-5-2-1-3-6-10)9-12(17-14)13-7-4-8-18-13/h1-9H,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBJCPVEQLYVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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